![molecular formula C22H22N6O3 B2805004 N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215564-81-0](/img/structure/B2805004.png)

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

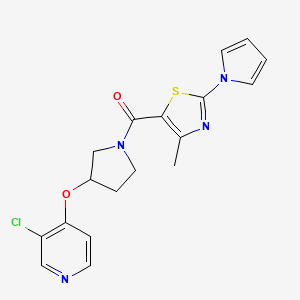

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential as anticancer agents . They are known for their DNA intercalation activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the reaction of a quinoxaline compound with a hydrazine or a similar reagent . The specific synthesis process can vary depending on the desired substitutions on the final molecule .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by a triazole ring fused with a quinoxaline ring . The specific structure can vary depending on the substitutions on the molecule .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically related to their synthesis. The key step in the synthesis of these compounds is often an oxidative N–N bond formation .Aplicaciones Científicas De Investigación

Synthesis and Positive Inotropic Activity

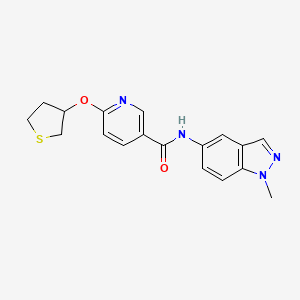

- Positive Inotropic Agents : Compounds derived from the N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide scaffold have been synthesized and evaluated for their positive inotropic activity, which is a measure of their ability to increase the force of heart muscle contraction. Notably, certain derivatives showed superior activity compared to the standard drug milrinone in isolated rabbit heart preparations, indicating their potential as cardiac stimulants without the need for drug dosage and side effect discussions (Zhang et al., 2008; Wu et al., 2012).

Antimicrobial Activity

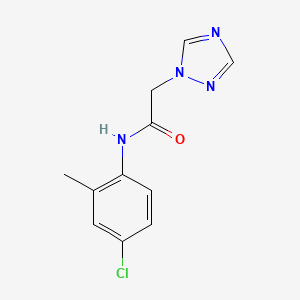

- Antimicrobial Evaluation : Some derivatives have been explored for their antimicrobial properties. A study on novel triazole derivatives bearing the quinoline ring demonstrated significant antimicrobial activity, suggesting these compounds could be effective against various bacterial and fungal infections. The research highlights the potential of these derivatives in addressing antibiotic resistance and infectious diseases without delving into drug use specifics (Yurttaş et al., 2020).

Anticancer Activity

- Anticancer Properties : The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has shown promising results in anticancer activity. These compounds have been tested against human neuroblastoma and colon carcinoma cell lines, with some displaying significant cytotoxicity. This opens a new avenue for the development of anticancer therapies based on this chemical scaffold (Reddy et al., 2015).

Monoamine Oxidase Inhibitors

- MAO-Inhibitory Activity : The search for novel monoamine oxidase (MAO) inhibitors led to the synthesis of quinoxaline derivatives, which showed competitive inhibition with selectivity towards MAO-A. These findings have implications for the development of treatments for neurological disorders, highlighting the compound's potential without addressing drug dosage or side effects (Khattab et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the synthesis of proteins and other molecules essential for cell survival and proliferation . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .

Result of Action

The compound has demonstrated anti-proliferative activity against various cancer cell lines . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines . The compound’s ability to intercalate DNA and disrupt normal cellular processes can lead to cell death, thereby inhibiting the growth and proliferation of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s ability to interact with DNA and exert its anti-proliferative effects

Safety and Hazards

Direcciones Futuras

The future research directions for [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further optimization of their structure to enhance their anticancer activity . This could involve modifications to the substitutions on the molecule to improve its binding to DNA and its cytotoxic effects .

Propiedades

IUPAC Name |

N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEZAIHCIXRDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)

![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)